Methyl 5-bromo-2-nitrobenzoate
Description
Contextualizing Methyl 5-bromo-2-nitrobenzoate within Nitrobenzoate Chemistry
Nitrobenzoates are a class of organic compounds derived from benzoic acid that contain a nitro group (-NO2) attached to the benzene (B151609) ring. ontosight.ai The position of the nitro group and the presence of other substituents significantly influence the chemical reactivity and properties of the molecule. ontosight.aiontosight.ai For instance, the electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic substitution reactions. solubilityofthings.com
This compound is a distinct member of this family. Its structure, with a bromine atom at the 5-position and a nitro group at the 2-position relative to the methyl ester, presents a unique combination of reactive sites. This specific arrangement of functional groups allows for a range of chemical transformations, making it a valuable tool for synthetic chemists.
Significance of this compound as a Chemical Intermediate
A chemical intermediate is a molecule that is formed from the reactants and reacts further to give the directly observed products of a chemical reaction. This compound serves as a crucial intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and materials science sectors. sn-tin.comchembk.com
Its utility stems from the ability to selectively modify its functional groups. The nitro group can be reduced to an amino group, a common transformation in the synthesis of many biologically active compounds. vulcanchem.com The bromine atom can participate in cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. These reactions are fundamental in constructing the core structures of many pharmaceutical drugs and functional materials.
One notable application is its use as an intermediate in the synthesis of impurities for pharmaceutical quality control, such as in the case of the non-steroidal anti-inflammatory drug, Benzydamine (B159093). sn-tin.com This highlights the compound's importance in ensuring the safety and efficacy of commercial drugs.
Scope of Academic Research on this compound
Academic research involving this compound is primarily focused on its application in organic synthesis. Studies have explored its use in the preparation of various heterocyclic compounds, which are core structures in many pharmaceuticals. alfa-chemical.com For example, it has been used in the synthesis of benzothiazine derivatives. nih.gov
Research has also delved into the development of efficient synthetic routes to this compound itself. One documented method involves the reaction of 5-bromo-2-nitrobenzoic acid with potassium carbonate and methyl iodide in N,N-dimethylformamide, resulting in a high yield of the desired product. sn-tin.com
The compound's reactivity and potential for creating diverse molecular structures ensure its continued relevance in academic and industrial research, driving the discovery and development of new chemical entities with potential therapeutic and material applications.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H6BrNO4 |
| Molar Mass | 260.04 g/mol |
| Melting Point | 70-71°C |
| Boiling Point | 314°C at 760 mmHg |
| Density | 1.673 g/cm³ |
| Flash Point | 143.7°C |
| Refractive Index | 1.587 |
| Data sourced from ChemBK. chembk.com |
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromo-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-14-8(11)6-4-5(9)2-3-7(6)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVNSGSUEVSJIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590460 | |
| Record name | Methyl 5-bromo-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883554-93-6 | |
| Record name | Methyl 5-bromo-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of Methyl 5 Bromo 2 Nitrobenzoate
Advanced Synthetic Routes to Methyl 5-bromo-2-nitrobenzoate
The synthesis of this compound can be achieved through several strategic pathways, each leveraging fundamental organic reactions. The choice of route often depends on the availability of starting materials and the desired purity of the final product.
Esterification Protocols for Benzoic Acid Derivatives
A primary method for synthesizing this compound involves the esterification of 5-bromo-2-nitrobenzoic acid. sn-tin.com The Fischer esterification, a classic acid-catalyzed reaction, is a common protocol. academicpublishers.org In this method, the carboxylic acid is treated with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. usm.myrsc.org The reaction is reversible, and to drive the equilibrium towards the ester product, the water generated during the reaction is typically removed. usm.my
Microwave-assisted Fischer esterification has emerged as a more efficient alternative to conventional heating, often leading to higher yields and shorter reaction times. academicpublishers.orgusm.my For instance, studies on substituted benzoic acids have demonstrated the effectiveness of sealed-vessel microwave conditions in optimizing esterification. academicpublishers.orgusm.my
One specific preparation involves dissolving 5-bromo-2-nitrobenzoic acid and potassium carbonate in N,N-dimethylformamide, followed by the addition of methyl iodide. This reaction proceeds at room temperature and, after workup, yields this compound in high yield. sn-tin.com
Table 1: Comparison of Esterification Methods for Substituted Benzoic Acids
| Method | Catalyst | Conditions | Advantages | Disadvantages |
| Conventional Fischer Esterification | H₂SO₄ | Reflux in excess alcohol | Simple, well-established | Reversible, may require water removal usm.my |
| Microwave-Assisted Esterification | H₂SO₄ | Sealed vessel, elevated temperature | Faster reaction times, higher yields academicpublishers.orgusm.my | Requires specialized equipment |
| Methyl Iodide/Potassium Carbonate | None (base-mediated) | Room temperature in DMF | High yield, mild conditions sn-tin.com | Use of toxic methyl iodide |
Nitration Reactions in the Synthesis of this compound Precursors
Nitration is a crucial step in synthesizing the precursors to this compound. A common strategy involves the nitration of methyl 3-bromobenzoate. The directing effects of the substituents on the benzene (B151609) ring are paramount in this reaction. The bromine atom is an ortho-, para-director, while the methyl ester group is a meta-director. quora.com Due to the deactivating nature of the ester group, the nitration will preferentially occur at the position ortho to the bromine and meta to the ester, yielding the desired 2-nitro product.
The nitrating agent is typically a mixture of concentrated nitric acid and concentrated sulfuric acid. savemyexams.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. unacademy.comchemguide.co.ukchemistrysteps.com The reaction is an example of electrophilic aromatic substitution. savemyexams.comchemguide.co.uk
The regioselectivity of nitration is a key consideration. For monosubstituted electron-rich arenes, a mixture of ortho and para products is often formed. nih.gov However, in the case of methyl 3-bromobenzoate, the electronic effects of both substituents guide the incoming nitro group to the C2 position.
Bromination Strategies for Aromatic Compounds in this compound Synthesis
Another synthetic approach involves the bromination of a suitable precursor, such as methyl 2-nitrobenzoate (B253500). In this electrophilic aromatic substitution reaction, the nitro group is a strong deactivating and meta-directing group. chemistrysteps.com Therefore, direct bromination of methyl 2-nitrobenzoate would be expected to yield methyl 4-bromo-2-nitrobenzoate (B13363513) as the major product, not the desired 5-bromo isomer.
To achieve the desired 5-bromo substitution pattern, a different strategy is required. One possibility is the bromination of a precursor where the directing groups favor substitution at the desired position. For example, starting with a compound that has an activating group ortho or para to the position to be brominated can facilitate the reaction.
A more direct route to a related compound, methyl 2-(bromomethyl)-5-nitrobenzoate, involves the radical bromination of methyl 2-methyl-5-nitrobenzoate (B13354976) using N-bromosuccinimide (NBS) and a radical initiator like AIBN. This, however, functionalizes the methyl group rather than the aromatic ring.
For nuclear bromination, electrophilic brominating agents like bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) are commonly used. makingmolecules.com The catalyst polarizes the bromine molecule, generating a more potent electrophile. libretexts.org The regioselectivity of electrophilic aromatic bromination is highly dependent on the existing substituents on the aromatic ring. nih.gov
Multi-step Synthetic Sequences Incorporating this compound
This compound serves as a key intermediate in various multi-step synthetic sequences, particularly in the synthesis of pharmaceuticals. sn-tin.comchembk.com For example, it is a precursor in the synthesis of certain benzydamine (B159093) impurities. sn-tin.com
A typical multi-step synthesis might involve the initial formation of a substituted benzoic acid, followed by esterification, and then further functionalization. The order of reactions is critical to ensure the correct regiochemistry. For instance, in a multi-step synthesis starting from benzene, one might first introduce a group that directs subsequent substitutions to the desired positions before performing nitration and bromination. libretexts.org
The versatility of the functional groups in this compound—the ester, the bromo group, and the nitro group—allows for a wide range of subsequent transformations. The nitro group can be reduced to an amine, the bromo group can participate in cross-coupling reactions, and the ester can be hydrolyzed or converted to other functional groups.
Mechanistic Investigations of this compound Formation
Understanding the reaction mechanisms underlying the synthesis of this compound is essential for optimizing reaction conditions and predicting outcomes. The formation of this compound is primarily governed by the principles of electrophilic aromatic substitution.
Elucidating Reaction Mechanisms for Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is the fundamental mechanism for nitration and bromination of aromatic rings. masterorganicchemistry.com The reaction proceeds via a two-step mechanism. msu.edu
Attack of the electrophile: The π-electron system of the aromatic ring acts as a nucleophile and attacks the electrophile (e.g., NO₂⁺ for nitration or Br⁺ for bromination), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgnih.gov This step is typically the slow, rate-determining step because it disrupts the aromaticity of the ring. masterorganicchemistry.com
Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. chemguide.co.ukmasterorganicchemistry.com This step is fast.
In the context of synthesizing this compound precursors, the regioselectivity of the electrophilic attack is determined by the directing effects of the substituents already present on the ring. Electron-donating groups activate the ring towards electrophilic attack and direct the incoming electrophile to the ortho and para positions. Conversely, electron-withdrawing groups deactivate the ring and direct the incoming electrophile to the meta position. makingmolecules.com Halogens are an exception, being deactivating yet ortho-, para-directing. makingmolecules.com
For the nitration of methyl 3-bromobenzoate, the bromine atom directs ortho and para, while the meta-directing ester group deactivates the ring. The position ortho to the bromine and meta to the ester (C2) is the most favorable site for electrophilic attack by the nitronium ion.
Role of Catalysis in this compound Synthesis
Catalysis is crucial in the efficient synthesis of this compound, particularly in the formation of its precursors. The key steps of bromination and nitration rely on catalysts to ensure regioselectivity and high yields.
Bromination: The introduction of the bromine atom onto the aromatic ring is an electrophilic aromatic substitution reaction. This process is often catalyzed by a Lewis acid, such as iron(III) bromide (FeBr₃), when using elemental bromine (Br₂). This catalyst polarizes the bromine molecule, increasing its electrophilicity and facilitating the attack on the aromatic ring.
Nitration: Similarly, the nitration step, which introduces the nitro (NO₂) group, is typically catalyzed by concentrated sulfuric acid when using nitric acid as the nitrating agent. Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.
Phase Transfer Catalysis: In related syntheses, phase transfer catalysts like tetrabutylammonium (B224687) bromide have been employed. google.com These catalysts are useful in reactions involving reagents that are soluble in different, immiscible phases, facilitating the reaction between them. This could be applicable to the esterification step under certain conditions.
Palladium Catalysis: While not used in the primary synthesis of the title compound, palladium catalysts are significant in its subsequent reactions. The bromo-substituent can be selectively replaced via Pd-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms new carbon-carbon bonds.
| Reaction Step | Catalyst Type | Example Catalyst | Purpose |
| Bromination | Lewis Acid | Iron(III) bromide (FeBr₃) | Enhances electrophilicity of bromine. |
| Nitration | Acid Catalyst | Sulfuric Acid (H₂SO₄) | Promotes formation of the nitronium ion (NO₂⁺). |
| Esterification | Phase Transfer | Tetrabutylammonium bromide | Facilitates reaction between different phases. google.com |
| C-C Coupling | Organometallic | Palladium (Pd) complexes | Enables subsequent functionalization. |
Kinetic Studies of Synthesis Pathways
While comprehensive kinetic studies specifically for the synthesis of this compound are not widely published, kinetic principles are fundamental to controlling the reaction pathways, especially for its precursors.
Kinetic control is most critical during the nitration of the benzene ring. The reaction is highly exothermic, and maintaining a low temperature (typically 0–5 °C) is essential to prevent over-nitration and the formation of unwanted di-nitrated byproducts. The concentration of sulfuric acid also plays a key role in controlling the rate of formation of the nitronium ion.
Modern analytical techniques are employed to study the kinetics of similar reactions. These methods allow for real-time monitoring of reactant consumption and product formation.
In-situ Infrared (IR) Spectroscopy: Can be used to monitor the concentration of key species throughout the reaction, providing data on reaction rates.
Cyclic Voltammetry: This electrochemical method has been used to study the reduction potentials of related nitro-aromatic compounds, offering insights into their electronic properties and reactivity. beilstein-journals.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Kinetic studies using techniques like 19F NMR have been performed on related fluorinated compounds to determine reaction rates and mechanisms. beilstein-journals.org
These analytical methods provide valuable data for optimizing reaction conditions to maximize yield and minimize side products.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of aromatic nitro compounds to reduce environmental impact and improve safety. savemyexams.com
Development of Environmentally Benign Synthetic Protocols
A primary goal in green chemistry is the reduction of hazardous waste, particularly from strong acids used in traditional nitration. researchgate.net
Solid-Supported Reagents: One innovative approach is the use of inorganic nitrates, such as bismuth nitrate (B79036) or potassium nitrate, adsorbed onto a solid support like silica (B1680970) gel. researchgate.net This method can serve as an effective nitrating system, often requiring milder conditions and, crucially, avoiding the use of large quantities of sulfuric acid. This minimizes the production of acidic waste streams, which are an environmental concern. researchgate.net
Alternative Nitrating Systems: The development of new nitrating processes, such as using a mixture of nitric acid and acetic anhydride (B1165640) (HNO₃/Ac₂O), has been shown to offer high selectivity and easier control over the reaction rate for related compounds. researchgate.net Zeolite catalysts have also been explored for regioselective nitration, offering the benefits of being recyclable and eco-friendly. researchgate.net
Atom Economy and Waste Minimization
Atom economy is a core concept in green chemistry that measures how efficiently the atoms from the reactants are incorporated into the desired final product. rsc.org Reactions with high atom economy generate less waste. savemyexams.com
Addition reactions represent the ideal, with 100% atom economy. savemyexams.com However, substitution reactions, which are common in the synthesis of this compound and its precursors, are inherently less atom-economical because they generate byproducts.
Consider the final esterification step: 5-bromo-2-nitrobenzoic acid + CH₃I + K₂CO₃ → this compound + KI + KHCO₃
In this reaction, while the atoms of the benzoic acid and the methyl group from methyl iodide are incorporated into the product, the iodine atom from methyl iodide and the potassium carbonate base become waste products (potassium iodide and potassium bicarbonate). sn-tin.com Maximizing atom economy involves designing synthetic routes with fewer steps and choosing reactions that minimize the mass of such byproducts. savemyexams.com
| Reactant | Atoms Incorporated in Product | Atoms in Byproduct |
| 5-bromo-2-nitrobenzoic acid | C₇H₃BrNO₄ | H (lost from -COOH) |
| Methyl Iodide | CH₃ | I |
| Potassium Carbonate | None | K₂CO₃ (reacts to form salts) |
Solvent Selection and Alternative Reaction Media
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact.
Traditional syntheses of related compounds have often used toxic solvents like 1,2-dichloroethane. The documented synthesis of this compound uses N,N-dimethylformamide (DMF), a versatile but reprotoxic solvent. sn-tin.com Green chemistry encourages the replacement of such hazardous solvents with more environmentally benign alternatives.
Green Solvents: Research into similar syntheses promotes the use of "green solvents" such as cyclopentyl methyl ether (CPME) or 2-methyl-tetrahydrofuran (2-methyl-THF), which are considered safer and more sustainable. sigmaaldrich.com
Chemical Transformations and Reactivity of Methyl 5 Bromo 2 Nitrobenzoate
Reactivity of the Nitro Group in Methyl 5-bromo-2-nitrobenzoate
The nitro group is a dominant functional group that strongly influences the reactivity of the entire molecule. Its powerful electron-withdrawing properties, through both inductive and resonance effects, make the aromatic ring electron-deficient. This electronic characteristic is central to its role in various chemical transformations, most notably its reduction to other nitrogen-containing functionalities and its ability to activate the ring for nucleophilic aromatic substitution.
The reduction of the nitro group is one of the most fundamental transformations of nitroaromatic compounds. The goal of chemoselective reduction is to convert the nitro group into an amine (—NH₂) or a hydroxylamine (B1172632) (—NHOH) without affecting other sensitive functional groups on the molecule, such as the methyl ester or the bromo substituent. For this compound, this requires reagents and conditions that selectively react with the nitro group while preserving the ester, which can be hydrolyzed or reduced, and the carbon-bromine bond, which can undergo hydrogenolysis.
Catalytic hydrogenation is a widely used method for the reduction of nitro groups. This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.
Research Findings: Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.org The choice of catalyst, solvent, and reaction conditions is crucial for achieving high chemoselectivity. In the case of bromo-substituted nitroaromatics like this compound, a significant challenge is preventing hydrodebromination (the cleavage of the C-Br bond). Platinum-based catalysts are often preferred as they can sometimes offer better selectivity for the nitro group reduction while minimizing dehalogenation compared to palladium catalysts, especially under neutral conditions. The reduction proceeds through nitroso and hydroxylamine intermediates to yield the corresponding aniline, Methyl 2-amino-5-bromobenzoate. By carefully controlling the reaction conditions, such as temperature, pressure, and reaction time, it is possible to isolate the hydroxylamine intermediate, although this is often challenging as the hydroxylamine is readily reduced further to the amine. wikipedia.org
| Catalyst | Typical Conditions | Selectivity Advantages | Potential Side Reactions |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | H₂ (1-50 atm), Methanol (B129727)/Ethanol, Room Temp. | Highly active and efficient. | Hydrodebromination (cleavage of C-Br bond). |
| Platinum(IV) Oxide (PtO₂) | H₂ (1-3 atm), Ethanol/Ethyl Acetate, Room Temp. | Often shows higher selectivity, preserving halogens. | Can reduce other functional groups under harsh conditions. |
| Raney Nickel | H₂ (low to high pressure), Ethanol, Room Temp. to 50°C | Cost-effective and active. | Can affect ester groups; risk of dehalogenation. |
The reduction of aromatic nitro compounds using metals in acidic or neutral media is a classic and reliable synthetic method that often provides excellent chemoselectivity.
Research Findings: This method avoids the risk of dehalogenation associated with some catalytic hydrogenation systems. Common reagents include iron powder in the presence of an acid like hydrochloric acid (HCl) or acetic acid, stannous chloride (SnCl₂) in concentrated HCl, and zinc dust in aqueous ammonium (B1175870) chloride. wikipedia.org
Iron/Acid: The reduction with iron filings and a proton source is one of the most common, cost-effective, and scalable methods. It is highly selective for the nitro group and does not affect aryl halides or esters. The reaction produces iron oxides as a byproduct.
Stannous Chloride (SnCl₂): This reagent is effective for the clean and selective reduction of nitro groups, even in complex molecules. It is particularly useful in laboratory-scale synthesis.
Zinc/Ammonium Chloride: Using zinc dust in a neutral aqueous solution of ammonium chloride is a milder method that can selectively reduce the nitro group to the corresponding hydroxylamine. wikipedia.org This allows for the isolation of the N-arylhydroxylamine intermediate, which is not typically possible with stronger reducing systems like Fe/HCl.
| Reagent System | Primary Product | Typical Conditions | Selectivity Profile |
|---|---|---|---|
| Fe / HCl or Acetic Acid | Amine | Aqueous ethanol, Reflux | Excellent; preserves esters and aryl halides. |
| SnCl₂·2H₂O / HCl | Amine | Ethanol, Reflux | Excellent; clean reaction, good for sensitive substrates. |
| Zn / NH₄Cl | Hydroxylamine | Aqueous ethanol, 50-70°C | Good for stopping at the hydroxylamine stage. |
Electrocatalytic reduction offers an alternative pathway that can be finely tuned by controlling the electrode potential. This method can provide high selectivity under mild conditions.
The nitro group is one of the strongest activating groups for nucleophilic aromatic substitution (SNAr) reactions. It stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby facilitating the attack of a nucleophile on the ring. masterorganicchemistry.comlibretexts.org
Research Findings: For an SNAr reaction to proceed efficiently, a good leaving group (typically a halide) must be positioned ortho or para to the activating nitro group. masterorganicchemistry.com In this compound, the bromine atom is in the meta position relative to the nitro group. This geometric arrangement is unfavorable for activating the C-Br bond towards nucleophilic attack, as the stabilizing resonance effect of the nitro group cannot extend to the carbon bearing the bromine atom. libretexts.org
Therefore, direct SNAr displacement of the bromide ion is not a facile process for this molecule. Instead, the reactivity profile is dominated by the positions activated by the nitro group (the carbons ortho and para to it). Nucleophilic attack would preferentially occur at C1 (bearing the ester) or C3 (bearing a hydrogen), but without a suitable leaving group at these positions, a standard SNAr substitution does not occur. In some highly activated systems, the nitro group itself can act as a leaving group, although this typically requires harsh conditions and specific nucleophiles. rsc.org The reaction proceeds through an addition-elimination mechanism, where the rate-determining step is usually the initial attack of the nucleophile to form the resonance-stabilized anionic Meisenheimer complex. libretexts.orgyoutube.com
Beyond simple reduction, the nitro group can serve as a synthetic handle for more complex transformations, acting as both an activator and a potential leaving group. researchgate.net
Research Findings: Recent progress has highlighted the utility of the nitro group in promoting direct functionalization of aromatic systems. nih.gov While direct displacement of the nitro group in this compound is difficult, related transformations in other systems suggest potential pathways. For example, cine-substitution reactions are known, where a nucleophile attacks an activated position and the nitro group is eliminated from an adjacent carbon, although this is more common in heterocyclic systems. nih.gov Another avenue is the reductive functionalization, where partial reduction of the nitro group generates a reactive intermediate, such as a nitrenoid, which can then be trapped by various reagents. nih.govacs.org This allows for the formation of new C-N or N-heteroatom bonds, moving beyond the traditional reduction to an amine. These advanced methods offer a way to leverage the unique electronic properties of the nitro group to build molecular complexity.
Chemoselective Reduction of the Nitro Group to Amino and Hydroxylamino Derivatives
Reactivity of the Bromo Substituent in this compound
The bromine atom in this compound is a versatile functional group that serves as a key handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is significantly influenced by the electronic effects of the other substituents on the benzene (B151609) ring. The presence of the strongly electron-withdrawing nitro group ortho to the bromine atom and the methoxycarbonyl group meta to it renders the attached carbon atom electrophilic and susceptible to oxidative addition in cross-coupling reactions. Furthermore, the ortho-nitro group strongly activates the bromo substituent for nucleophilic aromatic substitution.
Nucleophilic Substitution at the Bromo Position
Beyond metal-catalyzed reactions, the bromo substituent in this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This reactivity is a direct consequence of the powerful electron-withdrawing nitro group positioned ortho to the bromine atom.
The SNAr mechanism proceeds via a two-step addition-elimination pathway: masterorganicchemistry.comlibretexts.org
Addition: A nucleophile attacks the electrophilic carbon atom bearing the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com
Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the substitution product. youtube.com
The rate-determining step is typically the initial attack by the nucleophile to form the Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. The ortho-nitro group is perfectly positioned to stabilize the negative charge through resonance, delocalizing it onto its oxygen atoms. masterorganicchemistry.comyoutube.com This strong stabilization significantly lowers the activation energy and facilitates the reaction, even with moderate nucleophiles like alkoxides or amines, often under mild conditions.
| Nucleophile | Reagent | Solvent | Conditions | Product |
| Methoxide (B1231860) | Sodium methoxide (NaOMe) | Methanol (MeOH) | Reflux | Methyl 5-methoxy-2-nitrobenzoate |
| Ammonia | Aqueous Ammonia (NH₃(aq)) | Ethanol | Sealed tube, heat | Methyl 5-amino-2-nitrobenzoate |
| Dimethylamine | Dimethylamine (HNMe₂) | DMSO | 80 °C | Methyl 5-(dimethylamino)-2-nitrobenzoate |
| Hydrazine | Hydrazine hydrate (B1144303) (N₂H₄·H₂O) | Ethanol | Reflux | 6-Bromo-1H-indazol-3(2H)-one (via cyclization) |
Note: This table provides examples of SNAr reactions and potential products for this compound.
Metal-Halogen Exchange Reactions
The bromine atom attached to the aromatic ring of this compound is susceptible to metal-halogen exchange, a fundamental reaction in organometallic chemistry. wikipedia.org This reaction facilitates the conversion of the aryl bromide into a highly reactive organometallic intermediate, which can then be used to form new carbon-carbon or carbon-heteroatom bonds. The exchange is typically performed at low temperatures to prevent unwanted side reactions.
The most common reagents for this transformation are organolithium compounds, such as n-butyllithium (n-BuLi). ias.ac.intcnj.edu The reaction involves the treatment of the aryl bromide with the alkyllithium reagent, resulting in the exchange of the bromine atom for a lithium atom. ias.ac.in This process is generally rapid, with the rate of exchange following the trend I > Br > Cl. wikipedia.org The resulting aryllithium species is a potent nucleophile and strong base.
Alternatively, Grignard reagents can be prepared through a similar exchange process. wikipedia.org For instance, reacting an aryl bromide with an alkylmagnesium halide like isopropylmagnesium chloride can generate the corresponding arylmagnesium halide. wikipedia.orgthieme-connect.de These organomagnesium compounds are also valuable synthetic intermediates, though they are generally less reactive than their organolithium counterparts. The formation of these organometallic intermediates opens up a wide array of subsequent reactions, making the metal-halogen exchange a critical step in the functionalization of molecules like this compound.
| Reaction Type | Typical Reagent | Product Intermediate | Key Features |
|---|---|---|---|
| Lithium-Halogen Exchange | n-Butyllithium (n-BuLi) | Aryllithium Compound | Typically very fast and requires cryogenic temperatures (-78 to -100 °C). tcnj.edu |
| Magnesium-Halogen Exchange | Isopropylmagnesium chloride (i-PrMgCl) | Aryl Grignard Reagent | Tolerates a wider range of functional groups compared to organolithiums. wikipedia.org |
Transformations of the Methyl Ester Moiety
The methyl ester group in this compound is another key site for chemical transformations. It can undergo several important reactions, including hydrolysis, transesterification, and reduction, to yield a variety of other functional groups.
Ester hydrolysis is the cleavage of an ester into its constituent carboxylic acid and alcohol, a reaction that can be catalyzed by either acid or base. study.com The process involves the nucleophilic attack at the electrophilic carbonyl carbon of the ester group.
Under acidic conditions, the hydrolysis of this compound to 5-bromo-2-nitrobenzoic acid and methanol is a reversible process. The mechanism involves several key steps. study.com First, the carbonyl oxygen of the ester is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, a water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. A proton is then transferred from the attacking water moiety to the methoxy (B1213986) group, converting it into a good leaving group (methanol). Finally, the intermediate collapses, eliminating a molecule of methanol and, after deprotonation, yielding the carboxylic acid product. study.com
Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that converts the ester into the salt of the carboxylic acid. study.com The mechanism begins with the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. study.comsemanticscholar.org This intermediate then collapses, expelling the methoxide ion as the leaving group. The methoxide ion is a strong base and subsequently deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol. study.com An acidic workup is required in a final step to protonate the carboxylate and isolate the neutral 5-bromo-2-nitrobenzoic acid.
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For this compound, this means the methyl group can be exchanged for a different alkyl or aryl group.
Under acidic catalysis, the mechanism is similar to acid-catalyzed hydrolysis. The carbonyl oxygen is protonated, followed by nucleophilic attack from the new alcohol molecule. After a series of proton transfers, methanol is eliminated, and the new ester is formed. masterorganicchemistry.com
In base-catalyzed transesterification, an alkoxide (the conjugate base of the new alcohol) acts as the nucleophile, attacking the ester's carbonyl carbon. This forms a tetrahedral intermediate which then collapses, eliminating the original methoxide group to generate the new ester. masterorganicchemistry.com This process is an equilibrium, and the reaction is often driven to completion by using a large excess of the reactant alcohol. masterorganicchemistry.com
The methyl ester group can be reduced to a primary alcohol, yielding (5-bromo-2-nitrophenyl)methanol. This transformation requires the use of strong reducing agents, as milder reagents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters. ncert.nic.in
Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose. The reaction mechanism involves the nucleophilic delivery of a hydride ion (H⁻) from the AlH₄⁻ complex to the carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, eliminating the methoxide group to transiently form an aldehyde, which is immediately reduced further by another hydride equivalent. An acidic workup is then performed to protonate the resulting alkoxide and yield the primary alcohol, (5-bromo-2-nitrophenyl)methanol. ncert.nic.in
| Transformation | Reagents | Product |
|---|---|---|
| Acid-Catalyzed Hydrolysis | H₃O⁺ (e.g., aq. HCl or H₂SO₄), Heat | 5-bromo-2-nitrobenzoic acid |
| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH or KOH, H₂O/MeOH, Heat; 2. H₃O⁺ | 5-bromo-2-nitrobenzoic acid |
| Transesterification | R-OH, Acid or Base Catalyst | Alkyl 5-bromo-2-nitrobenzoate |
| Reduction to Alcohol | 1. LiAlH₄, THF or Et₂O; 2. H₃O⁺ | (5-bromo-2-nitrophenyl)methanol |
Table of Mentioned Compounds
| Compound Name |
|---|
| (5-bromo-2-nitrophenyl)methanol |
| 5-bromo-2-nitrobenzoic acid |
| n-butyllithium |
| isopropylmagnesium chloride |
| Lithium aluminum hydride |
| Methanol |
| This compound |
| sodium borohydride |
Ester Hydrolysis Reactions and Mechanistic Studies
Concurrent and Selective Functional Group Transformations
The presence of both a bromine atom and a nitro group on the aromatic ring of this compound makes it a powerful building block in organic synthesis. The key to unlocking its full potential lies in the ability to selectively address one functional group in the presence of the other, or to orchestrate a sequence of reactions that transform both groups in a controlled manner.
Strategies for Differential Reactivity of Halogen and Nitro Groups
The differential reactivity of the bromo and nitro groups is primarily governed by the choice of reagents and reaction conditions. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), making the bromine atom a good leaving group. Conversely, the nitro group itself is susceptible to reduction, while the bromo group can participate in various palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution vs. Reduction:
The nitro group, being strongly electron-withdrawing, activates the ortho and para positions to nucleophilic attack. In this compound, the bromine atom is situated para to the nitro group, enhancing its susceptibility to substitution by nucleophiles. This reaction typically proceeds under basic conditions with a suitable nucleophile.
Conversely, the nitro group can be selectively reduced to an amino group using a variety of reducing agents. Common methods include catalytic hydrogenation (e.g., using Pd/C and H₂) or the use of metals in acidic media (e.g., SnCl₂/HCl, Fe/HCl). Under these conditions, the bromo group generally remains intact.
The chemoselectivity of these transformations is highly dependent on the reaction parameters. For instance, a strong nucleophile in a polar aprotic solvent will favor SNAr at the bromine position, while milder reducing agents will selectively target the nitro group.
Palladium-Catalyzed Cross-Coupling vs. Other Transformations:
The carbon-bromine bond in this compound is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, typically employ a palladium catalyst, a ligand, and a base. The nitro group is often tolerated under these conditions, allowing for the introduction of a wide range of substituents at the 5-position.
It is crucial to select the appropriate catalyst system and reaction conditions to avoid undesired side reactions, such as the reduction of the nitro group by certain phosphine (B1218219) ligands or other components of the reaction mixture.
The following table summarizes the general strategies for achieving differential reactivity:
| Desired Transformation | Target Group | Reagents and Conditions | Comments |
| Nucleophilic Aromatic Substitution | Bromo | Nucleophile (e.g., alkoxide, amine), Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMF, DMSO) | The nitro group activates the ring for this reaction. |
| Nitro Group Reduction | Nitro | Catalytic hydrogenation (e.g., H₂, Pd/C), Metal/Acid (e.g., SnCl₂, HCl) | The bromo group is typically stable under these conditions. |
| Suzuki-Miyaura Coupling | Bromo | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Allows for the formation of a new C-C bond. |
| Heck Coupling | Bromo | Alkene, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Forms a new C-C bond with an alkene. |
| Buchwald-Hartwig Amination | Bromo | Amine, Pd catalyst, Ligand, Base | Forms a new C-N bond. |
Tandem Reactions and One-Pot Syntheses
A common and powerful strategy involves a sequence of a palladium-catalyzed cross-coupling reaction followed by the reduction of the nitro group. This allows for the introduction of a diverse array of substituents at the 5-position, followed by the formation of an amino group at the 2-position. The resulting ortho-amino-substituted biaryl or other coupled products are valuable intermediates for the synthesis of various heterocyclic compounds, such as benzimidazoles, quinolines, and phenazines.
For example, a one-pot synthesis of substituted benzimidazoles can be envisioned starting from this compound. The first step would be a Suzuki-Miyaura coupling with an arylboronic acid to introduce a new aryl group at the 5-position. Without isolation of the intermediate, a reducing agent could then be added to the reaction mixture to convert the nitro group to an amine. The resulting ortho-phenylenediamine derivative can then be cyclized with an aldehyde or carboxylic acid derivative to afford the final benzimidazole (B57391) product.
A hypothetical one-pot synthesis of a 5-aryl-2-substituted-1H-benzo[d]imidazole is outlined below:
Step 1: Suzuki-Miyaura Coupling
This compound + Ar-B(OH)₂ --(Pd catalyst, Base)--> Methyl 5-aryl-2-nitrobenzoate
Step 2: Nitro Group Reduction
Methyl 5-aryl-2-nitrobenzoate --(Reducing Agent)--> Methyl 2-amino-5-arylbenzoate
Step 3: Cyclization
Methyl 2-amino-5-arylbenzoate + RCHO --(Acid catalyst)--> 5-Aryl-2-substituted-1H-benzo[d]imidazole
This tandem approach highlights the synthetic utility of this compound as a linchpin for the rapid construction of complex heterocyclic scaffolds. The specific conditions for each step would need to be carefully optimized to ensure compatibility and high yields.
The following table provides a conceptual overview of potential tandem reactions starting from this compound:
| Reaction 1 (on Bromo Group) | Reaction 2 (on Nitro Group) | Resulting Intermediate | Potential Final Product Class |
| Suzuki-Miyaura Coupling | Reduction | 2-Amino-5-arylbenzoate derivative | Benzimidazoles, Quinolones |
| Heck Reaction | Reduction | 2-Amino-5-alkenylbenzoate derivative | Fused heterocyclic systems |
| Buchwald-Hartwig Amination | Reduction | 2,5-Diaminobenzoate derivative | Phenazines, other N-heterocycles |
| Sonogashira Coupling | Reduction | 2-Amino-5-alkynylbenzoate derivative | Indoles, Quinolines |
Applications of Methyl 5 Bromo 2 Nitrobenzoate in Advanced Organic Synthesis
Precursor in the Synthesis of Heterocyclic Compounds
The structural framework of Methyl 5-bromo-2-nitrobenzoate makes it a suitable precursor for the synthesis of fused heterocyclic systems, particularly those containing nitrogen. The presence of the nitro group ortho to the ester functionality, and a bromine atom on the ring, allows for a series of chemical modifications to build complex heterocyclic scaffolds. Key to its utility is the transformation of the nitro group into an amine, which can then participate in cyclization reactions.
Quinazolinones:
Quinazolinones are a class of heterocyclic compounds that exhibit a broad range of pharmacological activities. orgasynth.com The synthesis of bromo-substituted quinazolinones often starts from bromo-substituted anthranilic acids. orgasynth.comnih.gov this compound can be envisioned as a viable starting material for 6-bromo-4(3H)-quinazolinone derivatives. The synthetic pathway would involve the reduction of the nitro group to an amine, yielding methyl 2-amino-5-bromobenzoate. This intermediate, a derivative of anthranilic acid, can then undergo cyclization with various reagents to form the quinazolinone core. orgasynth.com
Benzimidazoles:
Benzimidazoles are another important class of heterocyclic compounds with diverse applications in medicinal chemistry. fishersci.ca The synthesis of the benzimidazole (B57391) scaffold typically involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid derivative. fishersci.comcalpaclab.com this compound can serve as a precursor to the necessary 4-bromo-o-phenylenediamine intermediate. This transformation would require the amination of the position ortho to the nitro group, followed by the reduction of the nitro group. A more direct approach involves the reduction of the nitro group to an amine, followed by functionalization and cyclization. For instance, the resulting methyl 2-amino-5-bromobenzoate can be converted to an amide, and subsequent reduction and cyclization can lead to the formation of 5-bromo-benzimidazole derivatives. Research has shown the utility of 4-bromo-1,2-diaminobenzene in the synthesis of 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole, highlighting the importance of brominated diamine precursors.
The following table outlines the potential synthetic pathways for the conversion of this compound into key heterocyclic precursors.
Table 1: Potential Synthetic Transformations of this compound for Heterocycle Synthesis
| Target Heterocycle Class | Key Intermediate | Necessary Transformations of this compound |
| Quinazolinones | Methyl 2-amino-5-bromobenzoate | 1. Reduction of the nitro group to an amine. |
| Benzimidazoles | 4-bromo-1,2-phenylenediamine | 1. Reduction of the nitro group to an amine. 2. Introduction of a second amino group ortho to the first. |
Role in the Preparation of Complex Molecular Architectures
A comprehensive review of the scientific literature did not yield specific examples of this compound being utilized as a key building block in the total synthesis of complex molecular architectures or natural products.
Utilization in Cascade and Domino Reactions
There is currently no available research in scientific literature that documents the use of this compound in cascade or domino reactions for the construction of complex molecular frameworks.
Contributions to Asymmetric Synthesis Research
Scientific literature searches did not reveal any specific applications or contributions of this compound to the field of asymmetric synthesis.
Methyl 5 Bromo 2 Nitrobenzoate in Pharmaceutical and Agrochemical Research
Intermediate in Pharmaceutical Synthesis
The utility of Methyl 5-bromo-2-nitrobenzoate as a versatile intermediate is well-documented in the field of pharmaceutical chemistry. Its chemical structure allows for the strategic introduction of various functional groups, facilitating the construction of complex molecular architectures with desired biological activities.
Development of Biologically Active Molecules
This compound is a key starting material in the synthesis of novel compounds with potential therapeutic applications. For instance, it is utilized in the preparation of benzydamine (B159093) impurity B. Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Beyond its anti-inflammatory effects, benzydamine has also been investigated for its potential anti-cancer properties, highlighting the importance of its synthesis and the study of its impurities. The synthesis of such impurities is crucial for understanding the drug's profile and for the development of new, related biologically active molecules.
The broader class of brominated and nitrated benzoic acid derivatives is instrumental in constructing a wide array of bioactive molecules. For example, the related compound 5-bromo-2-methylbenzoic acid is a starting material for the synthesis of Canagliflozin, a drug used to treat type 2 diabetes.
Synthesis of Drug Candidates Targeting Specific Pathologies
The specific arrangement of substituents on the this compound ring makes it an ideal precursor for drug candidates targeting a range of diseases. Its role in the synthesis of benzydamine impurity B is a direct example of its application in creating molecules relevant to inflammatory conditions and potentially cancer. The synthesis process involves a reaction with phenylacetonitrile (B145931) in the presence of a strong base, followed by oxidation. This synthetic route demonstrates how the core structure of this compound can be elaborated to produce more complex molecules with specific biological targets.
Derivatization for Enhanced Pharmacological Profiles
The chemical handles on this compound allow for extensive derivatization to optimize the pharmacological profile of lead compounds. By modifying the ester, nitro, and bromo groups, chemists can fine-tune properties such as potency, selectivity, and pharmacokinetic parameters. The synthesis of various analogs and derivatives from this intermediate is a common strategy in medicinal chemistry to improve the therapeutic potential of a drug candidate. For example, the presence of a bromo-substituent in certain synthesized compounds has been shown to induce high potency in antibacterial screening.
Impurity Profiling and Control in Pharmaceutical Manufacturing
In pharmaceutical manufacturing, the identification and control of impurities are critical for ensuring the safety and efficacy of a drug. This compound is not only a precursor for active pharmaceutical ingredients but can also be involved in the formation of impurities. The synthesis of benzydamine impurity B, for which this compound is a key intermediate, underscores the importance of this compound in impurity profiling.
Furthermore, related brominated nitrobenzoate compounds are recognized as potential genotoxic impurities (GTIs) in the synthesis of other drugs, such as Lenalidomide. The development of sensitive analytical methods, like gas chromatography-mass spectrometry (GC-MS), is essential for the detection and quantification of such trace-level impurities. This ensures that the final drug product meets the stringent purity requirements set by regulatory authorities.
| Intermediate Compound | Drug/Impurity Synthesized | Therapeutic Area |
| This compound | Benzydamine Impurity B | Anti-inflammatory, Analgesic |
| 5-bromo-2-methylbenzoic acid | Canagliflozin | Antidiabetic |
| Methyl-2-bromomethyl-5-nitrobenzoate | Potential Genotoxic Impurity in Lenalidomide Synthesis | Anticancer |
Precursor for Agrochemical Development
While direct applications of this compound in agrochemical synthesis are not extensively documented in publicly available literature, the structural motifs present in this molecule are found in various agrochemicals. Halogenated and nitrated aromatic compounds are a well-established class of precursors for pesticides and herbicides.
Synthesis of Pesticides and Herbicides
Structurally related compounds to this compound are utilized in the development of agrochemicals. For instance, 5-bromo-2-fluorobenzeneboronic acid, which shares the brominated benzene (B151609) core, is an intermediate in the preparation of non-ester pyrethroid compounds used as pesticides. The synthesis of such agrochemicals often involves multi-step processes where the specific placement of halogen and other functional groups on the aromatic ring is crucial for their biological activity. The reactivity of the nitro and bromo substituents on the this compound ring suggests its potential as a precursor for the synthesis of novel pesticides and herbicides.
Exploration of Novel Agrochemical Scaffolds
While "this compound" is a well-documented intermediate in pharmaceutical synthesis, its direct and extensively reported application in the development of novel agrochemical scaffolds is less prevalent in publicly accessible scientific literature. However, the inherent chemical functionalities of the molecule—a substituted nitrobenzene (B124822) ring—suggest its potential as a versatile building block for creating new active ingredients for crop protection. The presence of the bromine atom, the nitro group, and the methyl ester functionality on the aromatic ring provides multiple reactive sites for chemical modification, allowing for the synthesis of a diverse library of derivatives to be screened for herbicidal, fungicidal, and insecticidal activities.
Research into the agrochemical potential of compounds structurally related to "this compound" offers insights into how this compound could be utilized. The nitroaromatic moiety is a known pharmacophore in various bioactive molecules, including some pesticides. Similarly, halogenated aromatic rings are a common feature in many commercial agrochemicals due to their ability to enhance biological activity and metabolic stability.
The exploration of novel agrochemical scaffolds from "this compound" would likely involve several synthetic strategies:
Nucleophilic Aromatic Substitution: The nitro group activates the aromatic ring, making it susceptible to nucleophilic attack. This allows for the displacement of the bromine atom or the nitro group itself by various nucleophiles, leading to the introduction of new functional groups and the creation of diverse chemical skeletons.
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group. This transformation opens up a vast array of subsequent chemical reactions, such as diazotization, amide formation, and the synthesis of heterocyclic compounds, all of which are common strategies in the design of new agrochemicals.
Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into other esters or amides. These modifications can significantly influence the compound's physical properties, such as its solubility and soil mobility, as well as its biological activity.
By employing these and other synthetic methodologies, chemists can generate a wide range of novel compounds derived from "this compound." These new molecules can then be subjected to high-throughput screening to identify lead compounds with promising agrochemical properties.
The following table summarizes the observed biological activities of compounds that are structurally related to "this compound," highlighting the potential areas of application for its derivatives.
| Compound Class | Type of Activity | Target Organisms | Potential Application |
| Substituted Nitrobenzenes | Fungicidal | Various Fungi | Fungicides |
| Nitrobenzoate Esters | Antifungal | Pathogenic Fungi | Fungicides |
| Aromatic Bromo Compounds | Insecticidal | Insect Larvae | Insecticides |
It is important to note that while these findings for related compounds are encouraging, dedicated research and extensive screening of derivatives of "this compound" would be necessary to ascertain its true potential in the discovery of new and effective agrochemical solutions.
Computational Chemistry and Spectroscopic Characterization of Methyl 5 Bromo 2 Nitrobenzoate and Its Derivatives
Computational Studies
Computational chemistry offers a powerful lens through which to examine the properties of methyl 5-bromo-2-nitrobenzoate at the atomic level, providing data that is often difficult or impossible to obtain through experimental means alone.
Molecular Modeling and Electronic Structure Calculations
Molecular modeling and electronic structure calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the geometric and electronic properties of this compound. While specific DFT studies on this exact molecule are not extensively published, valuable insights can be drawn from computational analyses of related nitrobenzoic acids and their derivatives. researchgate.netresearchgate.net
Molecular Geometry: The structure of this compound is defined by a benzene (B151609) ring substituted with a bromine atom, a nitro group, and a methyl ester group. The presence of the bulky bromine atom and the nitro group ortho to the ester can induce steric strain, potentially leading to a non-planar arrangement where the ester and nitro groups are twisted out of the plane of the benzene ring. This is a common feature in ortho-substituted benzoic acids and their esters. researchgate.net For comparison, crystallographic studies of the related compound, methyl 5-bromo-2-hydroxybenzoate (B13816698), reveal an almost planar molecule, providing a reference for the foundational geometry of the 5-bromobenzoate scaffold. nih.govresearchgate.net
Electronic Properties: The electronic nature of this compound is heavily influenced by its substituents. The nitro group is a strong electron-withdrawing group, which significantly lowers the energy of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). nih.govchitkara.edu.in The bromine atom also acts as an electron-withdrawing group through induction, further decreasing electron density on the aromatic ring. These electronic effects are crucial in determining the molecule's reactivity, particularly its susceptibility to nucleophilic attack. nih.gov DFT calculations on similar nitroaromatic compounds have been used to map electrostatic potential surfaces, which visually represent the electron distribution and highlight the electron-deficient regions of the molecule, which are prone to nucleophilic interaction. mdpi.com
Below is a table summarizing key computational parameters that are typically calculated for molecules like this compound, based on data for related compounds.
| Computational Parameter | Predicted Significance for this compound |
| Dipole Moment | The molecule is expected to have a significant dipole moment due to the presence of the highly polar nitro and ester groups. |
| HOMO-LUMO Gap | The energy gap between the Highest Occupied Molecular Orbital (HOMO) and LUMO is anticipated to be relatively small, suggesting potential for reactivity and electronic transitions in the UV-visible region. |
| Electrostatic Potential | The electrostatic potential map would likely show a negative potential around the oxygen atoms of the nitro and ester groups, and a positive potential on the aromatic ring, particularly at the carbons ortho and para to the nitro group. |
Reaction Pathway Prediction and Transition State Analysis
Computational methods are invaluable for mapping the potential energy surfaces of chemical reactions, identifying transition states, and predicting the most likely reaction pathways. smu.eduresearchgate.net For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces the bromine atom or, under certain conditions, the nitro group.
Theoretical studies on the SNAr mechanism in nitroaromatic compounds have shown that the reaction typically proceeds through a two-step addition-elimination mechanism involving a high-energy intermediate known as a Meisenheimer complex. nih.govmdpi.com Computational calculations can model the formation of this intermediate and the subsequent transition state for the departure of the leaving group. mdpi.com The stability of the Meisenheimer complex is significantly enhanced by the presence of the electron-withdrawing nitro group, which delocalizes the negative charge.
Quantitative Structure-Activity Relationship (QSAR) for Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chitkara.edu.in For derivatives of this compound, QSAR models can be developed to predict their potential as, for example, antimicrobial or anticancer agents. nih.govnih.govmdpi.com
QSAR models for nitroaromatic compounds have demonstrated that electronic parameters are often key determinants of their biological activity. nih.govresearchgate.net The energy of the LUMO, for instance, has been correlated with the mutagenicity of nitroaromatics, as a lower LUMO energy facilitates the acceptance of an electron, which is often the initial step in their metabolic activation to toxic species. nih.govchitkara.edu.in
For a hypothetical series of this compound derivatives, a QSAR study would involve calculating a range of molecular descriptors, including:
Electronic Descriptors: LUMO and HOMO energies, dipole moment, and atomic charges.
Steric Descriptors: Molecular volume, surface area, and specific conformational indices.
Hydrophobic Descriptors: The partition coefficient (log P), which describes the compound's distribution between an oily and an aqueous phase.
These descriptors would then be statistically correlated with experimentally determined biological activities to generate a predictive QSAR model. Such models can guide the synthesis of new derivatives with potentially enhanced activity. researchgate.net
Advanced Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the structure and bonding within a molecule. For this compound, NMR, IR, and Raman spectroscopy are particularly insightful.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the ester group. The aromatic region would likely display a complex splitting pattern due to the coupling between the three adjacent protons on the benzene ring. The chemical shifts of these protons are significantly influenced by the electronic effects of the substituents. The nitro group strongly deshields the ortho and para protons, shifting their signals downfield. The bromine atom also has a deshielding effect.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to appear at a characteristic downfield chemical shift. The aromatic carbons will have distinct signals, with their chemical shifts being influenced by the attached substituents. The carbon attached to the bromine (C-Br) and the carbon attached to the nitro group (C-NO₂) will have their resonances shifted due to the electronegativity of these groups.
The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous compounds such as methyl 3-nitrobenzoate and other substituted benzoates. rsc.orgstudy.com
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -OCH₃ | 3.9 - 4.1 | 52 - 54 |
| Aromatic H-3 | 7.8 - 8.0 | - |
| Aromatic H-4 | 7.6 - 7.8 | - |
| Aromatic H-6 | 8.1 - 8.3 | - |
| Aromatic C-1 (-COOCH₃) | - | 128 - 132 |
| Aromatic C-2 (-NO₂) | - | 148 - 152 |
| Aromatic C-3 | - | 125 - 128 |
| Aromatic C-4 | - | 130 - 133 |
| Aromatic C-5 (-Br) | - | 118 - 122 |
| Aromatic C-6 | - | 135 - 138 |
| Carbonyl C=O | - | 163 - 166 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sa These spectra provide a "fingerprint" of the molecule, with specific peaks corresponding to the stretching and bending vibrations of different functional groups. encyclopedia.pub The vibrational spectrum of this compound is expected to be rich and complex, with characteristic bands for the nitro, ester, and substituted benzene ring moieties. Detailed vibrational analysis of related nitrobenzoic acids provides a solid foundation for interpreting the spectra of this compound. researchgate.net
Key Vibrational Modes:
Nitro Group (NO₂) Vibrations: The nitro group has two characteristic stretching vibrations: the asymmetric stretch (νas(NO₂)) and the symmetric stretch (νs(NO₂)). These are typically strong bands in the IR spectrum and appear in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. study.com
Ester Group (COOCH₃) Vibrations: The ester group is characterized by a strong carbonyl (C=O) stretching band, which is expected to be one of the most intense peaks in the IR spectrum, typically appearing around 1720-1740 cm⁻¹. study.com The C-O stretching vibrations of the ester will also be present at lower frequencies.
Aromatic Ring Vibrations: The benzene ring gives rise to several characteristic vibrations, including C-H stretching modes above 3000 cm⁻¹ and C=C stretching modes in the 1400-1600 cm⁻¹ region. The substitution pattern on the ring will influence the exact positions and intensities of these bands.
C-Br Vibration: The carbon-bromine stretching vibration is expected to appear at a lower frequency, typically in the range of 500-600 cm⁻¹, and is often weak in the IR spectrum but can be more prominent in the Raman spectrum.
The table below summarizes the expected characteristic vibrational frequencies for this compound, with data informed by studies on similar molecules like methyl 3-nitrobenzoate. study.comchemicalbook.com
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Carbonyl C=O Stretch | 1720 - 1740 | Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Medium |
| Asymmetric NO₂ Stretch | 1500 - 1560 | Strong |
| Symmetric NO₂ Stretch | 1335 - 1370 | Strong |
| C-O-C Stretch (Ester) | 1100 - 1300 | Strong |
| C-Br Stretch | 500 - 600 | Weak to Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound. The analysis provides critical information through the observation of the molecular ion and its subsequent fragmentation patterns.
The molecular ion peak (M+) for this compound is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A key characteristic in the mass spectrum of this compound is the presence of an M+2 peak of nearly equal intensity to the molecular ion peak. This isotopic pattern is a definitive indicator of the presence of a single bromine atom, as bromine has two naturally occurring isotopes, 79Br and 81Br, in an approximate 1:1 ratio.
Electron ionization (EI) is a common method used to generate ions, which then undergo fragmentation. The fragmentation of this compound is dictated by its functional groups: the methyl ester, the nitro group, and the bromo-substituted aromatic ring. The primary fragmentation pathways typically involve the loss of stable neutral molecules or radicals from the molecular ion.
Key fragmentation patterns include:
α-cleavage: The loss of the methoxy (B1213986) radical (•OCH₃) from the ester group is a common fragmentation pathway for methyl esters. This results in the formation of a stable acylium ion.
Loss of the Nitro Group: The nitro group (-NO₂) can be lost as a radical, leading to a significant fragment ion.
Loss of Halogen: Cleavage of the carbon-bromine bond can result in the loss of a bromine radical (•Br), another characteristic fragmentation for halogenated compounds. miamioh.edu
Further Fragmentation: The initial fragment ions can undergo further decomposition, such as the loss of carbon monoxide (CO) from the acylium ion.
The predicted fragmentation data for this compound is summarized in the table below.
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 259/261 | [C₈H₆BrNO₄]⁺ | Molecular Ion (M⁺) |
| 228/230 | [C₇H₃BrNO₃]⁺ | •OCH₃ |
| 213/215 | [C₈H₆BrO₂]⁺ | •NO₂ |
| 180 | [C₈H₆NO₄]⁺ | •Br |
| 200/202 | [C₆H₃BrO]⁺ | •OCH₃ and CO |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state. While the specific crystal structure of this compound is not extensively detailed in the available literature, the analysis of closely related derivatives, such as Methyl 5-bromo-2-hydroxybenzoate, offers significant insight into the expected structural characteristics.
Based on this related structure, it can be inferred that the solid-state structure of this compound would also feature a largely planar molecular conformation, influenced by the rigid benzene ring and its substituents. Intermolecular forces, such as dipole-dipole interactions involving the polar nitro and ester groups, would likely play a significant role in the crystal packing, potentially alongside weaker C—H···O interactions and π–π stacking of the aromatic rings.
The crystallographic data for the derivative Methyl 5-bromo-2-hydroxybenzoate is presented below. researchgate.net
| Parameter | Value |
|---|---|
| Empirical Formula | C₈H₇BrO₃ |
| Formula Weight | 231.04 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 3.9829 (8) |
| b (Å) | 9.0950 (19) |
| c (Å) | 12.122 (3) |
| β (°) | 95.162 (9) |
| Volume (ų) | 437.33 (17) |
| Z | 2 |
| Temperature (K) | 296 |
Q & A
Basic: How can I optimize the synthesis of methyl 5-bromo-2-nitrobenzoate, and what are critical reaction parameters to monitor?
Methodological Answer:
The synthesis typically involves nitration of methyl 5-bromobenzoate or bromination/nitration of a pre-functionalized benzoate derivative. Key steps include:
- Nitration Conditions : Use mixed acids (H₂SO₄/HNO₃) at controlled temperatures (−5°C to room temperature) to avoid over-nitration or decomposition .
- Workup : Quench the reaction in ice water to precipitate the product, followed by recrystallization (e.g., petroleum ether/ethyl acetate) to purify .
- Monitoring : Track reaction progress via TLC (silica gel, hexane/ethyl acetate) and confirm completion by disappearance of the starting material.
Basic: What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- ¹H NMR : Look for distinct aromatic proton signals (e.g., δ ~7.8–8.1 ppm for nitro-substituted protons) and the methyl ester singlet (~δ 3.9 ppm) .
- IR Spectroscopy : Confirm ester carbonyl (~1700 cm⁻¹), nitro group (~1520 cm⁻¹), and C-Br stretches (~600 cm⁻¹) .
- X-ray Crystallography : Use SHELXL for refinement to resolve ambiguities in substituent positioning .
Advanced: How can computational modeling predict reactivity or regioselectivity in further functionalization of this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model electron density maps and predict sites for electrophilic substitution (e.g., bromine’s ortho/para-directing effects competing with nitro’s meta-directing influence).
- Transition State Analysis : Simulate intermediates to evaluate activation barriers for competing reaction pathways .
Basic: What are the stability considerations for storing this compound, and how should it be handled safely?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis of the ester group .
- Safety Protocols : Use fume hoods, nitrile gloves, and eye protection. Avoid contact with reducing agents (risk of nitro group reduction exotherms) .
Advanced: What mechanistic insights explain the nitro group’s influence on subsequent substitution reactions in this compound?
Methodological Answer:
- Electronic Effects : The nitro group’s strong electron-withdrawing nature deactivates the ring, directing incoming electrophiles to positions meta to itself. Competitive bromine-directed substitution can occur under specific conditions (e.g., radical mechanisms).
- Kinetic Studies : Use stopped-flow NMR or in-situ IR to monitor intermediate formation in cross-coupling reactions .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation caused by steric clashes between substituents?
Methodological Answer:
- SHELX Refinement : Employ twin refinement and high-resolution data to model disorder in nitro or ester groups .
- ORTEP Visualization : Generate thermal ellipsoid plots to assess torsional angles and steric strain .
Advanced: How should researchers address contradictory melting point or spectral data reported for this compound?
Methodological Answer:
- Purity Analysis : Use DSC to confirm melting points and HPLC-MS to detect impurities (e.g., residual nitration byproducts) .
- Cross-Validation : Compare experimental IR/NMR data with NIST databases or synthesized analogs .
Basic: What purification strategies are effective for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Recrystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane) to isolate high-purity crystals .
- Column Chromatography : Use silica gel with gradient elution (5–30% ethyl acetate in hexane) to separate nitro/byproduct isomers .
Advanced: How can researchers validate ambiguous ¹³C NMR signals caused by quadrupolar broadening from the bromine atom?
Methodological Answer:
- Decoupling Experiments : Apply ¹H-¹³C HSQC to assign carbons adjacent to bromine.
- Theoretical Predictions : Compare experimental shifts with computational results (e.g., ACD/Labs or ChemDraw predictions) .
Advanced: What experimental approaches can identify polymorphism in this compound crystals?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
